molecular formula C11H8Cl2N2 B1358197 4,6-Dichloro-5-methyl-2-phenylpyrimidine CAS No. 33655-33-3

4,6-Dichloro-5-methyl-2-phenylpyrimidine

Cat. No. B1358197
CAS RN: 33655-33-3
M. Wt: 239.1 g/mol
InChI Key: JJCGQPJPYPZPKN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-phenylpyrimidine (DCMP) is a heterocyclic aromatic compound with a pyrimidine ring structure. It is a colorless solid that is soluble in polar organic solvents. DCMP has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCMP.

Scientific Research Applications

Cyclometallation and Structural Studies

4,6-Dichloro-5-methyl-2-phenylpyrimidine has been explored in the field of cyclometallation, a process important in organometallic chemistry. Caygill et al. (1990) studied the cyclopalladation of various phenylpyrimidines, including derivatives of 4,6-dichloro-5-methyl-2-phenylpyrimidine, using lithium tetrachloropalladate. This research contributes to the understanding of the structural and electronic properties of these complexes (Caygill, Hartshorn, & Steel, 1990).

Crystal Structure Analysis

Kwon et al. (2015) conducted a study on the crystal structure of fenclorim, a commercial herbicide safener, which is a derivative of 4,6-dichloro-5-methyl-2-phenylpyrimidine. Their analysis of the crystal structure, including hydrogen bonding and intermolecular interactions, contributes to the understanding of its molecular properties (Kwon, Kim, Kang, & Kim, 2015).

Synthesis and Process Research

Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the production of the anticancer drug dasatinib. This research is crucial in the development and optimization of synthetic pathways for pharmaceutical intermediates (Guo, 2012).

Nonlinear Optical Properties

Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those related to 4,6-dichloro-5-methyl-2-phenylpyrimidine. Their study contributes to the understanding of the NLO characteristics of these compounds, which have potential applications in optoelectronic and photonic technologies (Hussain et al., 2020).

Ligand Synthesis for Supramolecular Chemistry

Schubert and Eschbaumer (1999) reported on the synthesis of ligands for supramolecular chemistry, utilizing derivatives of 4,6-dichloro-5-methyl-2-phenylpyrimidine. This research is significant in the field of supramolecular chemistry, where these ligands can form complex structures with potential applications in material science (Schubert & Eschbaumer, 1999).

properties

IUPAC Name

4,6-dichloro-5-methyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGQPJPYPZPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621957
Record name 4,6-Dichloro-5-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methyl-2-phenylpyrimidine

CAS RN

33655-33-3
Record name 4,6-Dichloro-5-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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